molecular formula C15H16N4O B2902260 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-72-2

1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2902260
CAS No.: 887458-72-2
M. Wt: 268.32
InChI Key: MISXQCNGROLMIE-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group at the 1-position and an ethyl group at the 5-position.

Mechanism of Action

Target of Action:

The primary target of this compound is Tyrosine-protein kinase SYK . SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .

Mode of Action:

The compound interacts with SYK, leading to its activation. Once activated, SYK phosphorylates several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR. These phosphorylation events promote cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Biochemical Pathways:

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. Binding of extracellular growth factors to tyrosine receptor kinases activates PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). The compound binds to PI(3,4,5)P3 through its pleckstrin homology (PH) domain, promoting SYK activation and downstream signaling .

Result of Action:

The compound’s action leads to increased cell survival, proliferation, and protein synthesis. It may also impact immune responses due to its interaction with BCR signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide or a similar reagent to yield the desired pyrazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: The parent compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential anticancer properties.

Uniqueness

1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2,4-dimethylphenyl group enhances its binding affinity to molecular targets, while the ethyl group at the 5-position contributes to its overall stability and bioavailability.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-4-18-9-16-14-12(15(18)20)8-17-19(14)13-6-5-10(2)7-11(13)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISXQCNGROLMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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